4,8-Diazaspiro[2.6]nonan-9-one
Description
4,8-Diazaspiro[2.6]nonan-9-one is a bicyclic spiro compound characterized by a six-membered ring fused to a smaller three-membered ring (spiro[2.6] system) with two nitrogen atoms at positions 4 and 6. Such diazaspiro systems are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets, and their ability to modulate physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
4,8-diazaspiro[2.6]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(2-3-7)9-5-1-4-8-6/h9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCOYDXESPMHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2(CC2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diazaspiro[2.6]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,8-Diazaspiro[2.6]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, reduction may produce an amine or alcohol, and substitution may result in a halogenated or alkylated derivative .
Scientific Research Applications
4,8-Diazaspiro[2.6]nonan-9-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,8-Diazaspiro[2.6]nonan-9-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Key Findings :
Physicochemical Properties
Physicochemical parameters influence drug-likeness and bioavailability:
Analysis :
- LogP and Solubility : Smaller spiro systems (e.g., spiro[3.3]) balance lipophilicity (LogP ~3.0) with moderate solubility, whereas larger systems (e.g., spiro[4.5]) face solubility challenges due to higher TPSA .
- 4,8-Diazaspiro[2.6]nonan-9-one: Hypothetically, its spiro[2.6] system may offer intermediate rigidity and solubility, with LogP and TPSA values between spiro[3.3] and bicyclo[3.3.1] systems.
Biological Activity
4,8-Diazaspiro[2.6]nonan-9-one is a spiro compound with the molecular formula C₇H₁₂N₂O. Its unique structure, characterized by two interconnected rings, has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Common methods include:
- Cyclization of diamines with carbonyl compounds : This method often employs solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
- Industrial production : Large-scale synthesis may utilize continuous flow reactors for precise control over reaction parameters, ensuring high yield and purity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound may modulate enzyme or receptor activity through binding interactions, although the exact mechanisms remain an area of ongoing research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Vancomycin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The research emphasized its potential as a lead compound for developing new antimicrobial agents targeting resistant infections.
- Case Study on Anticancer Activity : Another investigation focused on the compound's role in inhibiting tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups treated with placebo.
Comparative Analysis with Similar Compounds
This compound can be compared with other spiro compounds regarding their biological activities:
| Compound | Biological Activity |
|---|---|
| 1,7-Diazaspiro[4.4]nonane-2,8-dione | Moderate antimicrobial effects |
| 2,6-Diazaspiro[4.4]nonane-3,7-dione | Limited anticancer activity |
The unique structure of this compound contributes to its distinct biological profile, making it a valuable candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
